2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005303-36-5
VCID: VC5169917
InChI: InChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29)
SMILES: CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide

CAS No.: 1005303-36-5

Cat. No.: VC5169917

Molecular Formula: C24H24N4O4

Molecular Weight: 432.48

* For research use only. Not for human or veterinary use.

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide - 1005303-36-5

Specification

CAS No. 1005303-36-5
Molecular Formula C24H24N4O4
Molecular Weight 432.48
IUPAC Name 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29)
Standard InChI Key VYBCOQFUPUFVCZ-UHFFFAOYSA-N
SMILES CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Elucidation

The compound belongs to the pyrido[2,3-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities . Its molecular formula, C₂₄H₂₄N₄O₄, corresponds to a molecular weight of 432.48 g/mol. Key structural features include:

  • A pyrido[2,3-d]pyrimidine core with substitutions at positions 1 (methyl), 5 (ethoxy), and 6 (ethyl).

  • A 2,4-dioxo configuration contributing to hydrogen-bonding potential.

  • An N-(naphthalen-1-yl)acetamide side chain, which introduces aromatic bulk and potential π-π stacking interactions .

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Number1005303-36-5
Molecular FormulaC₂₄H₂₄N₄O₄
Molecular Weight432.48 g/mol
SMILESCCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29)

The naphthalene moiety enhances lipophilicity, which may influence membrane permeability in biological systems. Comparative analysis with the N-isopropyl analog (CAS: 941984-50-5) reveals that the naphthalen-1-yl group increases steric hindrance and aromatic surface area, potentially altering binding affinities in target interactions .

Synthetic Methodologies

Core Pyrido[2,3-d]Pyrimidine Formation

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, nicotinonitrile derivatives can undergo Thorpe-Ziegler cyclization to form fused pyridine systems . In one pathway, cyanoacetamide reacts with α,β-unsaturated ketones under basic conditions to yield 3-cyano-2-pyridones, which are precursors to pyrido[2,3-d]pyrimidines .

Challenges in Regioselectivity

Synthetic routes to pyrido[2,3-d]pyrimidines often face regioselectivity issues. For instance, attempts to fuse cyanoacetamide with pyridine intermediates may yield unintended products like 2-oxo-1,8-naphthyridines instead of the desired pyrimidines . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to directing cyclization toward the target structure .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s logP value (estimated via fragment-based methods) is 3.2, indicating moderate lipophilicity. The ethoxy and ethyl groups enhance solubility in organic solvents, while the dioxo groups and acetamide moiety confer limited aqueous solubility.

Spectral Characterization

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretching of dioxo groups) and ~1650 cm⁻¹ (amide I band).

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 3.5–4.0 ppm (ethoxy CH₂), and δ 7.5–8.2 ppm (naphthalene protons) .

    • ¹³C NMR: Carbons adjacent to carbonyl groups resonate at δ 160–180 ppm .

Research Applications and Biological Relevance

Antibacterial Activity

Preliminary studies on related pyrido[2,3-d]pyrimidines show MIC values of 4–8 µg/mL against Gram-positive bacteria. The ethoxy and ethyl substituents could mitigate efflux pump-mediated resistance by modifying membrane interaction dynamics .

Table 2: Comparative Analysis with N-Isopropyl Analog

PropertyTarget CompoundN-Isopropyl Analog
Molecular Weight432.48 g/mol348.4 g/mol
Side ChainNaphthalen-1-ylIsopropyl
logP (Predicted)3.22.8
Synthetic YieldNot Reported65% (Optimized)

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